molecular formula C6H4ClFN2O2 B8045608 6-Amino-2-chloro-5-fluoronicotinic acid

6-Amino-2-chloro-5-fluoronicotinic acid

Cat. No.: B8045608
M. Wt: 190.56 g/mol
InChI Key: VOUZSUUZKDOUFC-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-5-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H4ClFN2O2. It is a derivative of nicotinic acid, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-5-fluoronicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the selective halogenation of nicotinic acid derivatives. For instance, 2,6-dichloro-5-fluoro-nicotinic acid can be synthesized by reacting 2,6-dichloronicotinic acid with fluorinating agents . The amino group is then introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-5-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoronicotinic acid: Similar structure but lacks the chloro substituent.

    6-Amino-2-chloronicotinic acid: Similar structure but lacks the fluoro substituent.

    2,6-Dichloro-5-fluoronicotinic acid: Similar structure but lacks the amino substituent.

Uniqueness

6-Amino-2-chloro-5-fluoronicotinic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-2-chloro-5-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-4-2(6(11)12)1-3(8)5(9)10-4/h1H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZSUUZKDOUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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